molecular formula C6H7N3O4 B8026013 3,6-Dimethoxy-4-nitropyridazine

3,6-Dimethoxy-4-nitropyridazine

Cat. No.: B8026013
M. Wt: 185.14 g/mol
InChI Key: JXVASPYYIABHMY-UHFFFAOYSA-N
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Description

3,6-Dimethoxy-4-nitropyridazine is a heterocyclic compound that belongs to the pyridazine family It is characterized by the presence of two methoxy groups at the 3 and 6 positions and a nitro group at the 4 position on the pyridazine ring

Properties

IUPAC Name

3,6-dimethoxy-4-nitropyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-12-5-3-4(9(10)11)6(13-2)8-7-5/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVASPYYIABHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C(=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration Regioselectivity

Methoxy groups exert ortho/para-directing effects, but steric and electronic factors influence positional preference. In 3,6-dimethoxypyridazine, nitration at position 4 is favored due to:

  • Resonance Activation: Methoxy groups donate electron density via resonance, activating positions 4 and 5.

  • Steric Effects: Position 4 is less hindered compared to position 2.

Role of N-Oxide

The N-oxide group enhances electron density at position 4 through resonance, making it more susceptible to electrophilic attack. This effect overrides the directing influence of methoxy groups, ensuring exclusive nitration at position 4.

Industrial-Scale Adaptations

For bulk production, the N-oxide-mediated route is preferred due to reproducibility and scalability. Key modifications include:

  • Continuous Flow Nitration: Reduces exothermic risks and improves temperature control.

  • Catalytic Recycling: Pd-C catalysts are recovered via filtration for reuse, lowering costs .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethoxy-4-nitropyridazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in liquid ammonia.

    Substitution: Alkyl halides in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

Major Products Formed:

    Oxidation: Formation of 3,6-dimethoxy-4-aminopyridazine.

    Substitution: Formation of various substituted pyridazines depending on the substituent introduced.

    Reduction: Formation of 3,6-dimethoxy-4-aminopyridazine.

Scientific Research Applications

Chemical Synthesis

Precursor for Heterocyclic Compounds
3,6-Dimethoxy-4-nitropyridazine is utilized as a precursor in the synthesis of other heterocyclic compounds. Its ability to undergo various chemical transformations, including nitration and reduction, makes it a valuable building block in organic synthesis. For example, it can be converted into 3,6-dimethoxy-4-aminopyridazine through reduction processes, which can further participate in diverse chemical reactions .

Reactivity and Mechanisms
The nitro group in this compound can be reduced to an amino group, facilitating its role in nucleophilic substitution reactions. This characteristic allows researchers to explore reaction mechanisms involving electron transfer and molecular interactions .

Material Science

Advanced Materials Production
In material science, this compound contributes to the development of advanced materials. Its incorporation into polymers and coatings can enhance the chemical properties of these materials, making them suitable for specialized applications such as protective coatings or electronic components .

Analytical Chemistry

Detection and Quantification
The compound is employed in analytical chemistry for detecting and quantifying other substances. Its unique chemical structure allows it to be used as a standard or reference material in various analytical methods, aiding in quality control processes across industries .

Case Study 1: Synthesis of Derivatives

A study explored the synthesis of various derivatives of this compound through controlled nitration reactions. The results demonstrated that adjusting reaction conditions could yield different substituted pyridazines with potential applications in pharmaceuticals .

Research on the biological activity of pyridine derivatives indicated that compounds similar to this compound showed promising antimicrobial effects against several pathogens. This underscores the need for further exploration into its therapeutic potential .

Data Table: Comparison of Applications

Application AreaDescriptionExamples of Use
Chemical SynthesisPrecursor for synthesizing heterocyclesSynthesis of aminopyridazines
PharmaceuticalPotential drug candidates with biological activityAntimicrobial agents
Material ScienceDevelopment of advanced polymers and coatingsProtective coatings
Analytical ChemistryStandards for detection and quantificationQuality control in pharmaceuticals

Mechanism of Action

The mechanism of action of 3,6-Dimethoxy-4-nitropyridazine involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The methoxy groups may also influence the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

    3,5-Dimethoxy-4,6-dinitropyridazine: Similar structure but with additional nitro groups.

    3,6-Dimethoxy-4-aminopyridazine: Similar structure but with an amino group instead of a nitro group.

Uniqueness: 3,6-Dimethoxy-4-nitropyridazine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of methoxy and nitro groups makes it a versatile compound for various chemical transformations and applications.

Q & A

Q. What are the optimal synthetic routes for preparing 3,6-Dimethoxy-4-nitropyridazine with high purity?

Methodological Answer:

  • Microwave-assisted synthesis offers rapid and efficient formation of pyridazine derivatives. For example, 3,6-di(pyridin-2-yl)pyridazines have been synthesized using this method, which can be adapted by substituting reactants to introduce methoxy and nitro groups .
  • Functionalization of pyridazine precursors : Start with 3,6-dichloropyridazine and perform sequential nucleophilic substitutions. Methoxy groups can be introduced via alkoxylation (e.g., using NaOMe), followed by nitration at position 4 using HNO₃/H₂SO₄. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. How can crystallographic data be obtained and refined to confirm the molecular structure?

Methodological Answer:

  • Use single-crystal X-ray diffraction (SCXRD) for structural elucidation. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.
  • Refine the structure using SHELXL (part of the SHELX suite), which is robust for small-molecule crystallography. For twinned crystals or high-resolution data, SHELXL’s constraints (e.g., ISOR, DELU) improve refinement accuracy .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, nitro group deshielding effects).
  • HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI-MS) for purity assessment and molecular ion verification .
  • Elemental analysis : Validate stoichiometry (C, H, N) to confirm synthetic accuracy.

Advanced Research Questions

Q. How do the electron-withdrawing nitro and methoxy groups influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • The nitro group at position 4 directs electrophilic attacks to adjacent positions (e.g., para to nitro), while methoxy groups at positions 3 and 6 activate the ring toward nucleophilic substitution via resonance effects.
  • Kinetic studies : Compare reaction rates with analogous compounds lacking substituents (e.g., 3,6-dichloro-4-nitropyridazine vs. This compound) using UV-Vis spectroscopy to track intermediate formation .

Q. What computational methods can predict the electronic properties and thermodynamic stability of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) to calculate HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges. These predict sites for electrophilic/nucleophilic reactivity.
  • Lattice energy calculations : Assess crystal packing stability using programs like CrystalExplorer, which integrates with SHELX-refined crystallographic data .

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for pyridazine derivatives?

Methodological Answer:

  • Cross-validation : Combine experimental data (e.g., 2D NMR like HSQC and HMBC) with computational predictions (DFT-NMR). For example, compare computed ¹³C chemical shifts (GIAO method) with experimental values to assign signals confidently.
  • Reference standards : Use USP/EP-certified analogs (e.g., 4-nitrophenylhydrazine derivatives) to calibrate instruments and validate methodologies .

Data Contradiction Analysis

Parameter Reported Value A Reported Value B Resolution Strategy
Melting Point (°C)145–147152–154DSC analysis under inert atmosphere
NMR δ (¹H, CDCl₃)4.01 (s, 6H)3.98 (s, 6H)Solvent polarity adjustment (DMSO-d6 vs. CDCl₃)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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